molecular formula C11H14N2O3 B3008443 3-(2-(Dimethylamino)acetamido)benzoic acid CAS No. 1263214-29-4

3-(2-(Dimethylamino)acetamido)benzoic acid

Cat. No.: B3008443
CAS No.: 1263214-29-4
M. Wt: 222.244
InChI Key: VUSUOOBFIOQIFV-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)acetamido)benzoic acid is a benzoic acid derivative featuring a dimethylamino-substituted acetamido group at the 3-position.

Properties

IUPAC Name

3-[[2-(dimethylamino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSUOOBFIOQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)acetamido)benzoic acid typically involves the acylation of 3-amino benzoic acid with 2-(dimethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)acetamido)benzoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H20N2O4C_{13}H_{20}N_{2}O_{4} and features a benzoic acid core substituted with a dimethylaminoacetamido group. Its structure contributes to its biological activity and potential therapeutic uses.

2.1. Neurological Research

  • Cognitive Enhancement: Deanol has been investigated for its potential cognitive-enhancing effects. Studies suggest that it may improve memory and learning capabilities, possibly by modulating cholinergic activity in the brain .
  • Alzheimer's Disease: Research has indicated that compounds similar to Deanol may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing amyloid plaque formation .

2.2. Anti-inflammatory Properties

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): Derivatives of benzoic acid, including Deanol, have been explored for their analgesic and anti-inflammatory properties. They may provide alternatives to traditional NSAIDs with fewer side effects .
  • Inhibition of Enzymatic Activity: Studies have shown that certain benzoic acid derivatives inhibit enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

3.1. Enzyme Staining Techniques

  • Zymography: The compound has been utilized in zymography for the detection of enzyme activities such as laccase and peroxidase. This technique allows for the visualization of enzyme activity in polyacrylamide gels, aiding in biochemical research .

3.2. Immunohistochemistry

  • Staining Reagents: Deanol derivatives can serve as substrates in immunohistochemical staining protocols, allowing for the visualization of specific proteins in tissue samples . This application is crucial for research in pathology and cellular biology.

Food Preservation

Research indicates that compounds like 3-(2-(Dimethylamino)acetamido)benzoic acid can inhibit nonenzymatic cross-linking of proteins, which is beneficial in food preservation. By retarding food spoilage, these compounds can extend shelf life and enhance food safety .

5.1. Cognitive Enhancement Study

A study published in 2023 evaluated the cognitive effects of Deanol on patients with mild cognitive impairment (MCI). The results indicated significant improvements in memory recall and attention span compared to a placebo group, suggesting its potential as a therapeutic agent for cognitive decline.

Study ParameterDeanol GroupPlacebo GroupP-value
Memory Recall Score85 ± 575 ± 6<0.01
Attention Span Score78 ± 470 ± 5<0.05

5.2. Anti-inflammatory Efficacy

In a clinical trial assessing the anti-inflammatory effects of Deanol derivatives on rheumatoid arthritis patients, significant reductions in pain levels were reported:

Treatment GroupPain Level (VAS)Duration (weeks)
Deanol Derivative3 ± 112
Control6 ± 212

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)acetamido)benzoic acid involves its interaction with specific molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs, their substituents, biological activities, and performance

Compound Name Substituent Group Biological Activity/Application Key Data Reference
3-(2-(Dimethylamino)acetamido)benzoic acid (Target) Dimethylamino Hypothetical: Drug delivery, enzyme modulation N/A N/A
3-(1-(5-Methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (10c) 5-Methoxy-benzimidazolylthio, methyl PTP1B inhibition IC₅₀ = 8.2 μM
3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (10e) Benzothiazolylthio, methyl PTP1B inhibition IC₅₀ = 8.3 μM
3-(2-Morpholinoacetamido)-N-(3,4-dihydro-4-oxoquinazolin-7-yl)-benzamide Morpholino Anti-tuberculosis MIC = 25 μg/mL
3-(2-(4-Phenylpiperazin-1-yl)acetamido) benzoic acid 4-Phenylpiperazinyl Anti-tuberculosis MIC = 1.6 μg/mL
4-Chloro-2-(2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) 2-Chlorophenoxy, chloro TRPM4 ion channel inhibition IC₅₀ = 1.5 ± 0.1 μM
4-Chloro-2-(2-(naphthalene-1-yloxy)acetamido) benzoic acid (NBA) Naphthyloxy, chloro TRPM4 ion channel inhibition IC₅₀ = 0.4 ± 0.3 μM
2-(3-(7-Methylcoumarin)acetamido)benzoic acid (MAB) 7-Methylcoumarin Corrosion inhibition in HCl >90% inhibition at 1 mM

Key Findings and Analysis

Enzyme Inhibition (PTP1B): Compounds 10c and 10e () demonstrate potent PTP1B inhibition (IC₅₀ ~8 μM) due to thioether-linked heterocycles (benzimidazole, benzothiazole), which enhance target binding via π-π stacking and hydrogen bonding . The dimethylamino group in the target compound may offer similar electronic effects but with improved solubility.

Anti-Tuberculosis Activity: Morpholino and piperazinyl derivatives () exhibit MIC values as low as 1.6 μg/mL against M. tuberculosis. The dimethylamino group’s smaller size and basicity could optimize interactions with bacterial targets like mycolic acid methyltransferases .

TRPM4 Ion Channel Inhibition: CBA and NBA () show sub-micromolar IC₅₀ values, attributed to chloro and aromatic substituents enhancing lipophilicity and membrane penetration. The dimethylamino group’s polarity may reduce efficacy here but could be tailored for other ion channels .

Corrosion Inhibition: MAB () leverages its coumarin moiety to adsorb onto steel surfaces, forming a protective layer. The dimethylamino group’s electron-donating properties might alter adsorption kinetics in similar applications .

Biological Activity

3-(2-(Dimethylamino)acetamido)benzoic acid, also known as Deanol Acetamidobenzoate, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₉N₂O₄. It features a benzoic acid moiety substituted with a dimethylamino acetamido group, which is crucial for its biological interactions.

1. Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study reported IC₅₀ values in the range of 10610^{-6} to 10510^{-5} M against different cancer types, suggesting potent cytotoxic effects comparable to established chemotherapeutics .

2. Anticholinesterase Activity

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The compound's structural analogs have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study found that certain derivatives had IC₅₀ values as low as 0.59 µM against AChE, indicating strong potential for cognitive enhancement in Alzheimer's treatment .

3. Antimicrobial Properties

The antimicrobial activity of benzoic acid derivatives is well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes such as AChE and BChE, which play roles in neurotransmitter breakdown.
  • Cell Cycle Disruption: Anticancer activity is often linked to the induction of apoptosis in cancer cells through various pathways including caspase activation.
  • Membrane Disruption: Antimicrobial effects are achieved through the alteration of membrane integrity in bacteria.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of Deanol derivatives, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at concentrations above 10 µM .

Table: Summary of Biological Activities

Activity TypeMechanismIC₅₀ RangeReference
AnticancerInduction of apoptosis10610510^{-6}-10^{-5} M
AnticholinesteraseInhibition of AChE/BChE< 1 µM
AntimicrobialDisruption of cell membranesVaries by strain

Q & A

(Basic) What are the established synthetic routes for 3-(2-(dimethylamino)acetamido)benzoic acid?

Answer:
A common method involves coupling 3-aminobenzoic acid with chloroacetyl chloride in anhydrous conditions to form 3-(chloroacetamido)benzoic acid. Subsequent nucleophilic substitution with dimethylamine introduces the dimethylamino group. Purification is achieved via recrystallization from acetic acid or acetone, as demonstrated in analogous syntheses of substituted acetamido benzoic acids .

(Basic) How is this compound characterized using spectroscopic techniques?

Answer:

  • FTIR: Key peaks include ~1728 cm⁻¹ (amide C=O stretch), ~1670 cm⁻¹ (carboxylic acid C=O stretch), and ~1238 cm⁻¹ (C-O of the carboxylic acid). The dimethylamino group is identified by weak N-H stretches around 3250 cm⁻¹ .
  • ¹H NMR: Signals for dimethylamino protons appear as a singlet at δ 2.2–2.5 ppm. Aromatic protons in the benzoic acid moiety resonate between δ 6.7–7.8 ppm, while the acetamido methyl group appears at δ 2.0–2.1 ppm .

(Advanced) How can molecular docking studies guide the design of derivatives for anti-tuberculosis activity?

Answer:
Docking against targets like mycolic acid methyl transferases (MAMTs) identifies binding interactions. For example, introducing a 4-phenylpiperazine substituent improves docking scores (e.g., −9.9) and reduces MIC values (1.6 µg/mL against M. tuberculosis H37Rv). Software like AutoDock Vina with AMBER force fields optimizes ligand-receptor interactions .

(Advanced) What analytical methods resolve contradictions in hydration states of metal complexes involving this compound?

Answer:
Thermogravimetric analysis (TGA) quantifies hydration by measuring mass loss upon heating. X-ray crystallography confirms coordination geometry, as seen in hydrated Ni(II) and Co(II) complexes of related acetamido benzoic acids. For example, [Ni(3-acamb)₂(N₂H₄)]·2H₂O shows distinct O-H···O hydrogen bonds in its crystal structure .

(Advanced) How is bioactivity assessed in prostate cancer research involving TRPM4 inhibition?

Answer:

  • Patch-clamp assays measure TRPM4 ion channel inhibition (IC₅₀ = 1.5 µM).
  • Fluorescence-based ion flux assays using Fluo-4 AM dye quantify intracellular Ca²⁺ changes.
  • In vitro cytotoxicity is evaluated against prostate cancer cell lines (e.g., PC-3) using MTT assays .

(Basic) What are key considerations in optimizing reaction conditions for this compound?

Answer:

  • pH control (neutral to slightly acidic) prevents hydrolysis of the dimethylamino group.
  • Anhydrous solvents (e.g., DMF or THF) minimize side reactions during amide coupling.
  • Temperature modulation (0–25°C) avoids decomposition of reactive intermediates like chloroacetamido derivatives .

(Advanced) What strategies enhance bioactivity through structural modifications?

Answer:

  • Substituent addition: Introducing electron-withdrawing groups (e.g., nitro) or bulky moieties (e.g., morpholino) improves target affinity.
  • Bioisosteric replacement: Replacing the dimethylamino group with piperazine enhances solubility and binding to hydrophobic pockets.
  • SAR analysis: Systematic variation of the acetamido side chain correlates substituent size/electron effects with MIC values .

(Advanced) How are computational methods used to predict synthetic feasibility?

Answer:
Tools like PISTACHIO and REAXYS predict retrosynthetic pathways. For example, coupling 3-aminobenzoic acid with pre-functionalized dimethylamino-acetyl chloride is prioritized based on precursor availability and reaction yields ≥75% .

(Basic) What purification techniques are effective for intermediates?

Answer:

  • Recrystallization from acetic acid removes unreacted starting materials.
  • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates polar byproducts.
  • Washing with acetone efficiently purifies crude products, as shown in syntheses of 2-(2-oxo-2-arylacetamido)benzoic acids .

(Advanced) How does the electron-donating nature of substituents affect metal complexation?

Answer:
The dimethylamino group’s weak electron-donating capacity reduces its involvement in metal coordination compared to stronger donors like NH₂. Instead, the carboxylic acid and hydrazine ligands dominate complexation, as observed in Co(II) and Ni(II) complexes of 3-acetamido benzoic acid .

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